molecular formula C30H46O7 B1236707 Cucurbitacin O CAS No. 2163-40-8

Cucurbitacin O

Cat. No.: B1236707
CAS No.: 2163-40-8
M. Wt: 518.7 g/mol
InChI Key: AOHIGMQGPFTKQX-SSGGGWRTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cucurbitacin O involves multiple steps, starting from basic triterpenoid structures. One common synthetic route includes the cyclization of squalene to form the cucurbitane skeleton, followed by a series of oxidation and functional group modifications to introduce the characteristic oxygen functionalities . Reaction conditions often involve the use of strong oxidizing agents and acidic or basic catalysts to facilitate the transformations.

Industrial Production Methods

Industrial production of this compound typically involves extraction from natural sources, such as the seeds and leaves of Cucurbitaceae plants. Advanced extraction techniques like supercritical fluid extraction (SCFE), ultrasonic-assisted extraction (UAE), and microwave-assisted extraction (MAE) are employed to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

Cucurbitacin O undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can exhibit different biological activities .

Scientific Research Applications

Comparison with Similar Compounds

Cucurbitacin O is unique among cucurbitacins due to its specific oxygenation pattern and biological activities. Similar compounds include:

  • Cucurbitacin A
  • Cucurbitacin B
  • Cucurbitacin C
  • Cucurbitacin D
  • Cucurbitacin E
  • Cucurbitacin I
  • Cucurbitacin S
  • Cucurbitacin T .

Each of these compounds has distinct structural features and biological activities, making this compound a valuable compound for further research and development.

Properties

IUPAC Name

(2R,3S,8S,9R,10R,13R,14S,16R,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,11-12,17-20,23-24,31-32,35-37H,10,13-15H2,1-8H3/b12-11+/t17-,18-,19-,20+,23+,24-,27+,28-,29+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHIGMQGPFTKQX-SSGGGWRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(CC2C1=CCC3C2(C(=O)CC4(C3(CC(C4C(C)(C(=O)C=CC(C)(C)O)O)O)C)C)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@H]([C@H](C4(C)C)O)O)C)C)[C@](C)(C(=O)/C=C/C(C)(C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2163-40-8
Record name Presenegenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002163408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cucurbitacin O
Reactant of Route 2
Cucurbitacin O
Reactant of Route 3
Cucurbitacin O
Reactant of Route 4
Cucurbitacin O
Reactant of Route 5
Cucurbitacin O
Reactant of Route 6
Cucurbitacin O

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